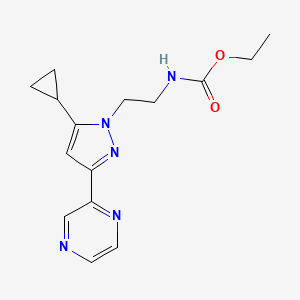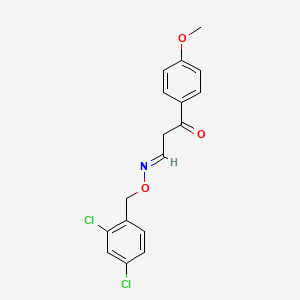
3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromanone , a heterobicyclic compound that serves as a building block in medicinal chemistry . Chromanone exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .
Molecular Structure Analysis
Structurally, chromanone is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chromanone skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Oxime ethers are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds :
- 2-Arylhydrazono-3-oxopropanals, closely related to the queried compound, react with hydroxylamine hydrochloride to yield corresponding oximes. These oximes can undergo cyclization into isoxazoles or convert into arylazopyrazoles and triazoles upon further treatment, demonstrating the compound's utility in heterocyclic compound synthesis (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Synthesis of Oxime Derivatives :
- Studies have focused on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This highlights the compound's relevance in generating structurally complex and pharmacologically significant molecules (Rahman et al., 2013).
Antibacterial Properties :
- Certain derivatives like 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime have demonstrated antibacterial activities, particularly against Staphylococcus aureus and Helicobacter pylori. This suggests potential applications in developing antimicrobial agents (Liu et al., 2013).
Crystal Structure Analysis :
- Detailed crystal structure analyses of related compounds, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, provide insights into the molecular conformations and structural integrity, which are crucial for understanding the chemical behavior and potential applications of these compounds (Rao, Cui, & Zheng, 2014).
Synthesis and Characterization of Oxime-Phosphazenes :
- The synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes point towards the compound's versatility in creating phosphazene derivatives, which have a range of industrial and pharmaceutical applications (Çil, Arslan, & Görgülü, 2006).
Development of Broad-Spectrum Reactivators :
- Oxime derivatives have been explored as reactivators in organophosphorus poisoning, with a focus on broadening the spectrum and enhancing efficacy compared to existing treatments. This research underlines the medical significance of these compounds in toxicology (Petroianu et al., 2006).
Orientations Futures
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The authors hope that this review will inspire scientists to take a greater interest in this group of compounds, as it constitutes an interesting research area .
Propriétés
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-15-6-3-12(4-7-15)17(21)8-9-20-23-11-13-2-5-14(18)10-16(13)19/h2-7,9-10H,8,11H2,1H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQOAJLCCTWRLH-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

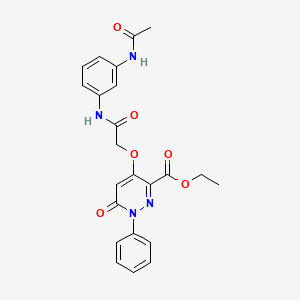
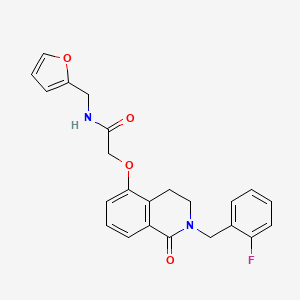
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2472886.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)

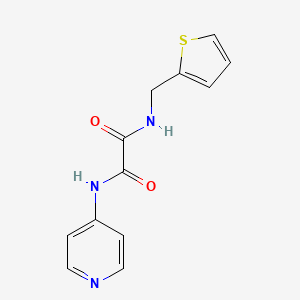
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)
![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)
